molecular formula C13H16O3 B1199584 (1-Hydroxycyclopentyl)phenylacetic acid CAS No. 25209-52-3

(1-Hydroxycyclopentyl)phenylacetic acid

Cat. No.: B1199584
CAS No.: 25209-52-3
M. Wt: 220.26 g/mol
InChI Key: MHVVPVXRMHIATI-UHFFFAOYSA-N
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Description

(1-hydroxycyclopentyl)phenylacetic acid is (1-hydroxycyclopentyl)acetic acid in which one of the hydrogens alpha to the carboxylic acid group is substituted by a phenyl group. It is a tertiary alcohol and a monocarboxylic acid.

Biochemical Analysis

Biochemical Properties

(1-Hydroxycyclopentyl)phenylacetic acid plays a significant role in biochemical reactions by acting as an inhibitor of protein synthesis. It achieves this by binding to ribosomes and preventing the formation of peptide bonds . This compound also interacts with various enzymes and proteins, including ribosomal proteins, which are crucial for its inhibitory action. The nature of these interactions involves the binding of this compound to the active sites of ribosomal proteins, thereby hindering their function and leading to the inhibition of protein synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting protein synthesis, which can lead to a reduction in cell growth and proliferation . Additionally, this compound impacts cell signaling pathways by interfering with the translation process, thereby affecting gene expression and cellular metabolism. The inhibition of protein synthesis can also lead to the accumulation of incomplete or misfolded proteins, which can trigger cellular stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with ribosomal proteins. By binding to the ribosomes, this compound prevents the formation of peptide bonds, thereby inhibiting protein synthesis . This inhibition can lead to a cascade of molecular events, including the activation of stress response pathways and changes in gene expression. Additionally, this compound may also interact with other biomolecules, such as enzymes involved in protein synthesis, further contributing to its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of protein synthesis and subsequent cellular stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit protein synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired inhibitory effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds . This compound interacts with enzymes such as phenylacetyl-CoA ligase, which catalyzes the conversion of phenylacetic acid to phenylacetyl-CoA, a key intermediate in the catabolic pathway . The involvement of this compound in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on protein synthesis . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with ribosomes and inhibits protein synthesis . Additionally, this compound may also be targeted to specific subcellular compartments, such as the endoplasmic reticulum, through post-translational modifications or targeting signals . The localization of this compound within these compartments can affect its inhibitory activity and overall cellular function .

Properties

IUPAC Name

2-(1-hydroxycyclopentyl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)11(10-6-2-1-3-7-10)13(16)8-4-5-9-13/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVVPVXRMHIATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(C2=CC=CC=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266818
Record name α-(1-Hydroxycyclopentyl)benzeneacetic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25209-52-3
Record name α-(1-Hydroxycyclopentyl)benzeneacetic acid
Source CAS Common Chemistry
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Record name 1-Hydroxy-alpha-phenylcyclopentylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25209-52-3
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Record name α-(1-Hydroxycyclopentyl)benzeneacetic acid
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Record name (1-hydroxycyclopentyl)phenylacetic acid
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Record name 1-HYDROXY-.ALPHA.-PHENYLCYCLOPENTYLACETIC ACID
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Synthesis routes and methods

Procedure details

To a dry 250 mL round bottom flask containing 2 M lithium diisopropyl amide in THF (2 eq.) in THF (164 mL) at 0° C., was added phenyl acetic acid (3.5 g, 25.71 mmol). The mixture was then stirred at ambient temperature for 30 minutes. The reaction mixture was cooled to −78° C. and cyclopentanone (commercially available from Sigma-Aldrich, Milwaukee, Wis.) (2.73 mL, 30.85 mmol, 1.2 eq.) in THF (90 mL) was added dropwise. The mixture was then stirred at −78° C. and allowed to warm to ambient temperature over 3 hours. The progress of the reaction was monitored by TLC (TLC eluent: 30% EtOAc in hexane). The reaction mixture was poured into an EtOAc/water mixture and the aqueous layer was extracted with EtOAc. The aqueous layer was then acidified with dilute hydrochloric acid and extracted with DCM. The DCM solution was washed with brine and then concentrated to provide the product. The product (3.5 g) thus obtained was used in the next step without any further purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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